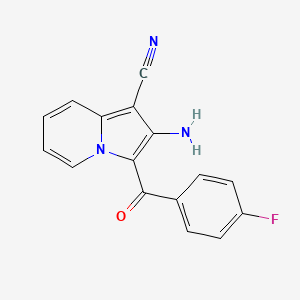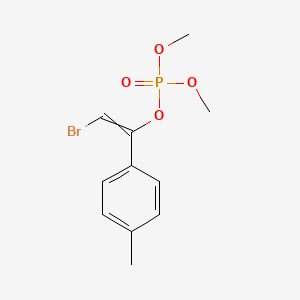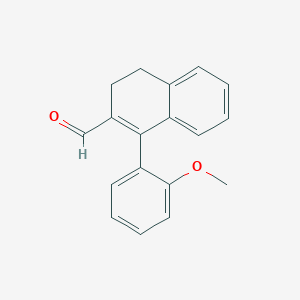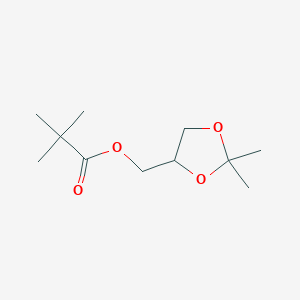
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a pivalate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Amines, pyridine as a base, and solvents like dichloromethane.
Major Products Formed
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and pivalic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The dioxolane ring provides stability and specificity to the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor to the pivalate ester, used in similar applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: An amine derivative with different reactivity and applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A carbonate ester with potential as a green solvent.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is unique due to its ester functionality, which imparts specific reactivity and stability. The pivalate group provides steric hindrance, making the compound less prone to hydrolysis compared to other esters .
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9(12)13-6-8-7-14-11(4,5)15-8/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
BHCGTSFLCDWCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
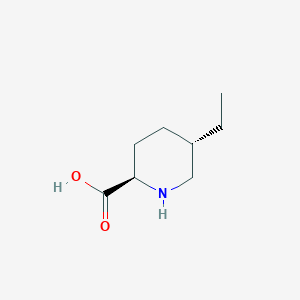

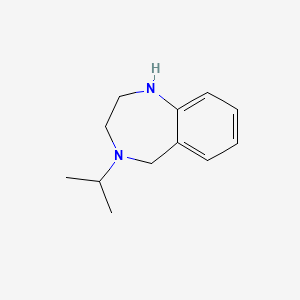
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
